2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core with a cyclopropyl substituent at the 2-position. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The compound is cataloged under the Chemical Abstracts Service number 2126176-89-2 and can be found in databases such as PubChem and BenchChem. Detailed information regarding its synthesis and properties is available from these sources, which compile data from various scientific studies and chemical registries .
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride belongs to the class of pyrazole derivatives. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. This compound exhibits unique steric and electronic properties owing to the cyclopropyl group, which significantly influences its reactivity and biological activity.
The synthesis of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves cyclization reactions starting from appropriate precursors. A common method includes:
The synthetic routes may vary but generally require optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like continuous flow reactors are employed in industrial settings to enhance efficiency .
The molecular formula of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is . The structural representation includes:
The primary reactions involving 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride include:
These reactions are influenced by the specific reagents and conditions employed during synthesis .
Understanding these reactions is crucial for developing new synthetic pathways or improving existing methodologies for producing this compound and its derivatives.
The mechanism of action for 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride varies based on its application. In medicinal chemistry:
The physical properties of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride include:
Key chemical properties include:
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride has several applications across different scientific domains:
The construction of the bicyclic pyrazolo[1,5-a]pyrazine scaffold represents the foundational step in synthesizing 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride. Two principal methodologies dominate this synthesis: cyclocondensation reactions and intramolecular cyclization approaches. The most efficient route involves the reaction between 3-aminopyrazole derivatives and 1,4-dielectrophilic synthons such as α-haloketones or 1,3-dicarbonyl equivalents. This method capitalizes on the dual nucleophilic character of the 3-amino group and the adjacent pyrazole nitrogen to form the fused diazine ring [2] .
Alternative approaches employ β-enaminones as advanced intermediates, where the dimethylamino leaving group facilitates regioselective aza-Michael addition followed by cyclodehydration. This method significantly enhances reaction efficiency compared to classical dicarbonyl condensations, as demonstrated by Portilla et al. with microwave-assisted protocols achieving near-quantitative yields under solvent-free conditions [2]. For the tetrahydropyrazine variant (4H,5H,6H,7H), partially saturated precursors like morpholine-protected piperazines undergo ring closure prior to deprotection, enabling better control over reduction states .
Table 1: Comparative Analysis of Core Cyclization Methods
Precursor System | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
3-Aminopyrazole + 1,4-dihalo | DMF, 80°C, K₂CO₃ | 65-72 | 8-12 hr | Atom economy |
β-Enaminone derivatives | MW, 180°C, solvent-free | 88-96 | 15-30 min | Regioselectivity control |
N-protected piperazines | Toluene, Pd(OAc)₂, 110°C | 75-82 | 4-6 hr | Redox-state preservation |
Regiocontrol during cyclopropyl group installation is critical for ensuring structural fidelity and pharmacological relevance. The cyclopropyl moiety significantly influences the compound's conformational rigidity and electron distribution, impacting downstream biological interactions. Two strategic approaches achieve regioselective incorporation: pre-cyclization functionalization and post-cyclization derivatization [4] [7].
In pre-cyclization routes, cyclopropyl-modified 3-aminopyrazoles serve as advanced intermediates where the substituent is introduced at C3 prior to bicyclic ring formation. This leverages the pyrazole ring's inherent electronic bias, directing cyclization away from sterically hindered positions. Computational studies confirm that cyclopropyl's electron-donating character enhances nucleophilicity at the C5 position, favoring C2 functionalization during ring closure [4]. Post-cyclization methods employ cross-coupling reactions on halogenated intermediates (e.g., 4-bromopyrazolo[1,5-a]pyrazines). Palladium-catalyzed Negishi couplings with cyclopropylzinc bromides demonstrate exceptional regioselectivity at C2 under mild conditions (<50°C), avoiding undesired ring-opening side reactions [7].
Steric mapping reveals that ortho-substituted aryl groups at C7 create a protective microenvironment that shields the C2 position, enabling selective cyclopropylation via SNAr mechanisms. Electronic effects dominate when C7 bears electron-withdrawing groups (e.g., -CF₃), where C2 becomes sufficiently electrophilic for nucleophilic cyclopropanation without catalysts [7].
Table 2: Substituent Effects on Cyclopropyl Regioselectivity
C7 Substituent | Electronic Nature | Preferred C2 Route | Yield (%) |
---|---|---|---|
4-OMePh | Strong EDG | Pre-cyclization | 92 |
2,4-Cl₂Ph | Moderate EWG | Pd-catalyzed cross-coupling | 85 |
4-CF₃OPh | Strong EWG | Direct nucleophilic addition | 78 |
Hydrochloride salt formation serves dual purposes: enhancing aqueous solubility and improving crystallinity for purification. The free base of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibits limited stability at ambient conditions, necessitating salt formation for pharmaceutical applications. Solvent selection critically impacts crystal morphology and stoichiometry. Protic solvents like isopropanol facilitate rapid proton transfer but risk solvate formation, while aprotic solvents (acetonitrile, dichloromethane) yield anhydrous salts with superior crystallinity [1] .
Counterion exchange studies reveal that stoichiometric HCl(g) bubbling in anhydrous diethyl ether produces the monohydrochloride salt with >99% purity, avoiding dihydrochloride impurities common in aqueous HCl methods. Temperature-controlled crystallization (0-5°C) in ethanol-water mixtures (4:1 v/v) yields needle-shaped crystals ideal for filtration, with residual solvent content <300 ppm by Karl Fischer analysis. X-ray diffraction confirms that the hydrochloride salt maintains the protonated pyrazine nitrogen, with chloride ions occupying specific lattice positions that enhance stability against hygroscopic degradation [1].
Critical process parameters include:
Implementing green chemistry principles in scaled production minimizes environmental impact while improving cost efficiency. Solvent selection accounts for >60% of process mass intensity (PMI) in traditional syntheses. Transitioning to solvent-free cyclization under microwave irradiation eliminates dichloromethane and DMF usage, reducing PMI from 28.3 to 6.7 kg/kg product [4] [7]. The atom-economical cyclocondensation of β-enaminones generates only dimethylamine and water as byproducts, both recoverable for downstream use. Life-cycle assessment confirms a 52% reduction in carbon footprint compared to classical β-diketone routes [4].
Reaction mass efficiency (RME) benchmarks demonstrate superiority over conventional fluorophores: pyrazolo[1,5-a]pyrazine syntheses achieve 40-53% RME versus <18% for BODIPY derivatives. Large-scale operations employ continuous flow hydrogenation for tetrahydropyrazine saturation, replacing batch processing with 10-fold reduction in catalyst loading (Pd/C, 0.1 mol%). The solvent-free hydrochloride crystallization uses CO₂-antisolvent precipitation, eliminating energy-intensive distillation steps while yielding pharmaceutical-grade particles with uniform size distribution (D90 < 50µm) [7].
Table 4: Green Metrics Comparison for Kilo-Scale Production
Parameter | Traditional Method | Green Protocol | Improvement |
---|---|---|---|
Process Mass Intensity | 28.3 kg/kg | 6.7 kg/kg | -76% |
Energy Consumption | 850 kWh/kg | 210 kWh/kg | -75% |
Carbon Footprint | 120 kg CO₂eq/kg | 58 kg CO₂eq/kg | -52% |
Water Usage | 1500 L/kg | 220 L/kg | -85% |
Reaction Mass Efficiency | 17.9% (BODIPY ref.) | 53% | +196% |
The integration of microwave-assisted one-step reactions and solvent-free conditions substantially reduces waste generation, with E-factors (kg waste/kg product) plummeting from 42 to 7. This comprehensive green chemistry overhaul demonstrates the industrial viability of sustainable synthesis for complex bicyclic heterocycles [4] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1